N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that combines the structural features of indole and chromene Indole is a significant heterocyclic system found in many natural products and drugs, while chromene is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves the coupling of an indole derivative with a chromene derivative. One common method involves the reaction of 2-methylindole with an appropriate chromene carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chromene ring can also interact with cellular components, leading to changes in cellular processes. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole and amide functionalities but different substituents on the chromene ring.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound with an indole moiety and a different aromatic ring system.
Uniqueness
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of indole and chromene structures, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H18N2O3/c1-13-15(16-7-3-4-8-18(16)23-13)10-11-22-20(24)17-12-14-6-2-5-9-19(14)26-21(17)25/h2-9,12,23H,10-11H2,1H3,(H,22,24) |
InChI Key |
DTPLZEGQWLMEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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